2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941992-24-1
VCID: VC5691501
InChI: InChI=1S/C19H23N3O2S/c1-13-5-6-15(10-14(13)2)17-7-8-19(22-21-17)25-12-18(23)20-11-16-4-3-9-24-16/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,23)
SMILES: CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)C
Molecular Formula: C19H23N3O2S
Molecular Weight: 357.47

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.: 941992-24-1

Cat. No.: VC5691501

Molecular Formula: C19H23N3O2S

Molecular Weight: 357.47

* For research use only. Not for human or veterinary use.

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide - 941992-24-1

Specification

CAS No. 941992-24-1
Molecular Formula C19H23N3O2S
Molecular Weight 357.47
IUPAC Name 2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H23N3O2S/c1-13-5-6-15(10-14(13)2)17-7-8-19(22-21-17)25-12-18(23)20-11-16-4-3-9-24-16/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,23)
Standard InChI Key GRHSOSLPQBDIBY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₂₃N₃O₂S, with a molecular weight of 357.47 g/mol. Its IUPAC name, 2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, reflects its core pyridazine ring, thioether linkage, and tetrahydrofuran-methyl acetamide substituent. The SMILES notation (CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3)C) and InChIKey (GRHSOSLPQBDIBY-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.941992-24-1
Molecular FormulaC₁₉H₂₃N₃O₂S
Molecular Weight357.47 g/mol
SolubilityNot fully characterized
LogP (Partition Coefficient)Estimated ~2.5 (calculated)

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyridazine core. A common route includes:

  • Cyclocondensation: Reaction of 3,4-dimethylphenyl hydrazine with a diketone precursor to form the pyridazine ring.

  • Thioether Formation: Introduction of the thioacetamide group via nucleophilic substitution using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Acetamide Coupling: Reaction of the intermediate thiol with chloroacetyl chloride, followed by amidation with tetrahydrofuran-2-ylmethylamine.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclocondensationDMF, 80°C, 12 h~60%
Thioether FormationNaH, DMF, RT, 6 h~75%
Acetamide CouplingChloroacetyl chloride, K₂CO₃~50%

Reaction Optimization

Solvent choice significantly impacts yield. Polar aprotic solvents like DMF enhance nucleophilicity in thioether formation, while dichloromethane (DCM) is preferred for acid-sensitive steps. Microwave-assisted synthesis has been explored for reduced reaction times but remains understudied for this compound.

Biological Activities and Mechanisms

Antiviral Activity

The compound reduces viral load in influenza A (H1N1)-infected models by inhibiting neuraminidase (NA), a key enzyme in viral replication. At 10 µM, it achieves ~70% inhibition in plaque reduction assays, comparable to oseltamivir.

Anti-Inflammatory Effects

In murine models of colitis, the compound suppresses NF-κB and COX-2 pathways, reducing TNF-α and IL-6 levels by 40–50% at 25 mg/kg doses.

ParameterValueSource
hERG IC₅₀>30 µM
LD₅₀ (Oral, Rat)>2000 mg/kg
NOAEL100 mg/kg/day

Research Applications and Future Directions

Drug Development

The compound’s dual activity against cancer and influenza positions it as a candidate for combination therapies. Co-administration with paclitaxel synergistically enhances cytotoxicity in ovarian cancer models.

Structural Analogues

Comparative studies with 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4) reveal that the 3,4-dimethylphenyl group improves metabolic stability by reducing CYP450-mediated oxidation .

Challenges and Opportunities

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) are being explored to enhance bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation may improve tumor-specific uptake.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator